Ethyl 2-[(phenylcarbamoyl)amino]benzoate
Description
Ethyl 2-[(phenylcarbamoyl)amino]benzoate is a substituted benzoate derivative featuring a phenylcarbamoyl amino group at the 2-position of the benzene ring. This compound is synthesized via sequential reactions starting from ethyl 2-aminobenzoate. For instance, thiophosgene reacts with ethyl 2-aminobenzoate to form an isothiocyanate intermediate, which subsequently undergoes addition with hydrazine derivatives to yield the final product . Its molecular structure includes an ethyl ester group, a benzoate backbone, and a phenylcarbamoyl substituent, contributing to its physicochemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)13-10-6-7-11-14(13)18-16(20)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,20) |
InChI Key |
XVUSWEPUNIGJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(phenylcarbamoyl)amino]benzoate typically involves the condensation of ethyl 2-aminobenzoate with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The reaction can be represented as follows:
C9H9NO2+C7H5NO→C16H16N2O3
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Ethyl 2-aminobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Ethyl 2-[(Phenylcarbamoyl)Amino]Benzoate and Analogs
Key Observations :
- Sulfonamide vs. Carbamoyl : SABA1 replaces the carbamoyl group with a sulfonamide linker, enhancing polarity and antimicrobial potency (MIC: 0.45–0.9 mM against E. coli) .
- Halogen Substitution : Dichloro and bromophenyl analogs (e.g., ) introduce steric and electronic effects, influencing crystal packing and reactivity.
- Thiocarbonyl vs. Carbonyl : The carbamothioyl group in increases lipophilicity (logP = 5.9968) compared to oxygen-based carbamoyl derivatives.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
